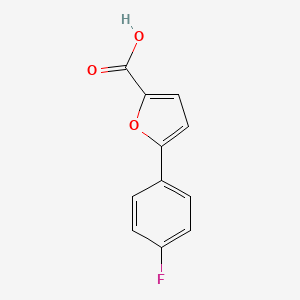

5-(4-Fluorophenyl)furan-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPXYOAURAQQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353384 | |

| Record name | 5-(4-fluorophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73269-32-6 | |

| Record name | 5-(4-fluorophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-fluorophenyl)furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 4 Fluorophenyl Furan 2 Carboxylic Acid and Its Analogs

Retrosynthetic Strategies for 5-(4-Fluorophenyl)furan-2-carboxylic acid

Retrosynthetic analysis of 5-(4-fluorophenyl)furan-2-carboxylic acid identifies several logical bond disconnections that pave the way for viable synthetic routes. The primary strategies involve disconnecting the molecule at key positions, suggesting readily available starting materials and well-established reactions.

C5-Aryl Bond Disconnection: The most common retrosynthetic disconnection is at the C-C bond between the furan (B31954) ring's C5 position and the 4-fluorophenyl group. This approach suggests a convergent synthesis where a pre-functionalized furan ring and an activated 4-fluorophenyl species are joined. This strategy points directly toward transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, as the final key step. The precursors would be a 5-halofuran-2-carboxylate derivative and a 4-fluorophenylboronic acid (for Suzuki coupling) or a 4-fluorophenylstannane (for Stille coupling).

Furan Ring Formation Disconnection: A more fundamental approach involves the deconstruction of the furan ring itself. This leads back to acyclic precursors that can be cyclized to form the substituted furan core. For instance, a Paal-Knorr type synthesis would disconnect the furan ring to a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org A Feist-Benary synthesis approach would lead to an α-halo ketone and a β-dicarbonyl compound as the starting materials. wikipedia.orgquimicaorganica.org In these strategies, the substituents (the 4-fluorophenyl group and a precursor to the carboxylic acid) would already be attached to the acyclic backbone.

Carboxylic Acid Functionality Disconnection: Another possible disconnection involves the removal of the carboxylic acid group at the C2 position. This retrosynthetic step suggests a late-stage introduction of the carboxyl group onto a 2-(4-fluorophenyl)furan (B3146059) intermediate. This could be achieved through methods like lithiation followed by quenching with carbon dioxide. arkat-usa.org

These retrosynthetic pathways provide a logical framework for designing the synthesis of the target molecule, with the C5-Aryl bond disconnection being a particularly prevalent and versatile strategy in modern organic synthesis.

Conventional and Advanced Synthetic Routes to the Furan-2-carboxylic Acid Core Structure

The furan-2-carboxylic acid moiety is a fundamental building block. Its synthesis can be achieved through various methods, ranging from classical ring-forming reactions to functional group transformations on a pre-existing furan ring.

Approaches to Furan Ring Formation

The construction of the furan ring is a cornerstone of synthesizing many furan derivatives. Key methods include:

Paal-Knorr Furan Synthesis : This is one of the most direct and widely used methods for preparing substituted furans. youtube.com It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org The reaction proceeds by protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a hemiacetal intermediate that dehydrates to form the furan ring. quimicaorganica.org A variety of mild protic and Lewis acids can be used to catalyze the reaction. researchgate.net

Feist-Benary Furan Synthesis : This method provides access to substituted furans from different starting materials: an α-halo ketone (or α-halo aldehyde) and the enolate of a β-dicarbonyl compound. wikipedia.orguobaghdad.edu.iqambeed.com The reaction is typically base-catalyzed and involves an initial nucleophilic substitution followed by a condensation and cyclization-dehydration sequence to yield the furan product. quimicaorganica.org

Introduction of the Carboxylic Acid Functionality

Once the furan ring is formed, or by using a pre-formed furan, the carboxylic acid group can be introduced, most commonly at the C2 position.

Oxidation of Furfural (B47365) : A widely used industrial and laboratory method is the oxidation of furfural (furan-2-carboxaldehyde). wikipedia.org Furfural, which is readily available from the dehydration of pentose (B10789219) sugars found in biomass, can be oxidized to 2-furoic acid. wikipedia.org A related method is the Cannizzaro reaction of furfural, which disproportionates in the presence of a strong base to yield both 2-furoic acid and furfuryl alcohol. wikipedia.org

Direct Carboxylation : Modern methods allow for the direct C-H carboxylation of the furan ring. This can be achieved by deprotonating the C2 position of furan or a furan derivative using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with carbon dioxide. arkat-usa.orgresearchgate.net A similar strategy can be applied to 2-furoic acid itself, where deprotonation at the C5 position with two equivalents of a strong base forms a dianion, which can then react with CO2 to form furan-2,5-dicarboxylic acid. arkat-usa.org Another innovative approach uses carbonate-promoted C-H carboxylation, heating an alkali salt of 2-furoic acid with an alkali carbonate under a CO2 atmosphere. rsc.orgstanford.eduresearchgate.net

Below is a table summarizing these key synthetic approaches to the furan-2-carboxylic acid core.

| Method | Description | Typical Reactants | Key Features |

|---|---|---|---|

| Paal-Knorr Synthesis | Acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.org | 1,4-Diketone, Acid catalyst (e.g., H₂SO₄, TFA) | High versatility, direct route to substituted furans. wikipedia.org |

| Feist-Benary Synthesis | Base-catalyzed reaction of α-halo ketones and β-dicarbonyl compounds. wikipedia.org | α-Halo ketone, β-Ketoester, Base (e.g., pyridine (B92270), ammonia) | Builds the furan ring from acyclic precursors. quimicaorganica.orguobaghdad.edu.iq |

| Oxidation of Furfural | Oxidation of the aldehyde group on a furan ring. wikipedia.org | Furfural, Oxidizing agent | Utilizes a readily available bio-based feedstock. wikipedia.org |

| Direct Carboxylation | Deprotonation of a furan C-H bond followed by reaction with CO₂. arkat-usa.org | Furan derivative, Strong base (e.g., LDA), CO₂ | Allows for late-stage introduction of the carboxyl group. researchgate.net |

Techniques for Regioselective Incorporation of the 4-Fluorophenyl Moiety

Attaching the 4-fluorophenyl group specifically at the C5 position of the furan-2-carboxylic acid core is a critical step. This is most efficiently achieved using pre-fluorinated reagents in cross-coupling reactions.

Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for forming the C-C bond between the furan ring and the aryl group.

Suzuki-Miyaura Coupling : This is arguably the most common method for this transformation due to the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the required boronic acids. researchgate.net The synthesis of 5-aryl-furan-2-carboxylic acids is often achieved by coupling a methyl or ethyl 5-bromofuran-2-carboxylate with the corresponding arylboronic acid (in this case, (4-fluorophenyl)boronic acid) using a palladium catalyst and a base, followed by hydrolysis of the ester. mdpi.com This approach offers excellent regioselectivity for the C5 position.

Sonogashira Coupling : While primarily used for coupling terminal alkynes with aryl or vinyl halides, the Sonogashira reaction can be an intermediate step. organic-chemistry.org For instance, a 5-halofuran could be coupled with 1-ethynyl-4-fluorobenzene. The resulting alkynyl group could then potentially be transformed into other functionalities, although this is a less direct route for simple arylation compared to the Suzuki coupling. The reaction is catalyzed by both palladium and copper(I) complexes. nih.govnih.gov

Direct C-H Arylation : This modern technique avoids the need for pre-functionalization (e.g., halogenation) of the furan ring. nih.gov A palladium catalyst can mediate the direct coupling of a furan C-H bond with an aryl halide. mdpi.com For furan-2-carboxylic acid derivatives, the reaction typically occurs with high regioselectivity at the C5 position.

Meerwein Arylation : An older but still viable method involves the reaction of a diazonium salt with an activated alkene, catalyzed by a copper salt. The preparation of 5-aryl-2-furancarboxylic acids has been described via the Meerwein arylation of pyromucic acid (2-furancarboxylic acid) with various benzenediazonium (B1195382) salts. cas.cz

Direct Fluorination and Related Aromatic Transformations on Furan Systems

While the incorporation of the 4-fluorophenyl moiety is almost universally accomplished using a pre-fluorinated coupling partner, it is worth noting the existence of methods for direct fluorination of aromatic systems.

Direct fluorination of a pre-existing 5-phenylfuran-2-carboxylic acid to install a fluorine at the para-position of the phenyl ring is synthetically challenging due to issues with regioselectivity and the harsh conditions often required. Therefore, this is not a preferred route.

However, direct fluorination of the furan ring is known. For example, 5-fluorofuran-2-carboxylic acid can be synthesized in two steps starting from benzyl (B1604629) 5-nitrofuran-2-carboxylate. researchgate.net The key step is a fluorodenitration reaction using potassium fluoride, which substitutes the nitro group with fluorine. researchgate.net While this produces a fluorinated furan rather than a fluorinated phenyl substituent, it demonstrates a relevant aromatic transformation on the furan system.

The table below summarizes methods for incorporating the aryl group.

| Methodology | Furan Substrate | Aryl Reagent | Catalyst/Conditions | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromo-furan-2-carboxylate | (4-Fluorophenyl)boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | High yield, functional group tolerance, stable reagents. mdpi.comnih.gov |

| Direct C-H Arylation | Furan-2-carboxylate | 4-Fluoroiodobenzene | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | Avoids pre-functionalization of the furan ring. nih.gov |

| Meerwein Arylation | Furan-2-carboxylic acid | 4-Fluorobenzenediazonium salt | CuCl₂ | A classical approach using diazonium salts. cas.cz |

Derivatization from Pre-fluorinated Precursors

A common and effective strategy for the synthesis of 5-(4-Fluorophenyl)furan-2-carboxylic acid involves the use of starting materials that already possess the fluorinated phenyl ring. This approach ensures the precise placement of the fluorine atom at the desired position and avoids potentially harsh fluorination reactions at later stages of the synthesis. Two prominent methods for this are the Meerwein arylation and Suzuki coupling.

The Meerwein arylation reaction is a well-established method for the arylation of unsaturated compounds. researchgate.netresearchgate.net In the context of 5-(4-Fluorophenyl)furan-2-carboxylic acid, this reaction typically involves the diazotization of a pre-fluorinated aniline (B41778), such as 4-fluoroaniline, followed by a copper-catalyzed reaction with furan-2-carboxylic acid or its methyl ester. researchgate.netmdpi.com The reaction proceeds via an aryl radical mechanism, where the diazonium salt of the fluorinated aniline decomposes in the presence of a copper salt to form an aryl radical, which then adds to the furan ring. mdpi.com

Another powerful method for forming the carbon-carbon bond between the furan and phenyl rings is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a furan derivative bearing a boronic acid or ester group with a fluorinated aryl halide, or conversely, a furan-based halide with a (4-fluorophenyl)boronic acid. For instance, methyl 5-bromofuran-2-carboxylate can be coupled with (4-nitrophenyl)boronic acid, a method that can be adapted using (4-fluorophenyl)boronic acid to yield the precursor to the target carboxylic acid. mdpi.com

A related approach involves the synthesis of fluorinated furan rings from non-fluorinated precursors. For example, 5-fluorofuran-2-carboxylic acid has been synthesized from benzyl 5-nitrofuran-2-carboxylate through a fluorodenitration reaction, followed by hydrogenolysis. researchgate.net While this specific example leads to a fluorine atom directly on the furan ring, the principle of using pre-functionalized precursors is a key synthetic strategy.

Synthetic Exploration of 5-(4-Fluorophenyl)furan-2-carboxylic acid Derivatives

The core structure of 5-(4-Fluorophenyl)furan-2-carboxylic acid can be further modified to create a diverse range of derivatives. These modifications can be targeted at the carboxylic acid group, the phenyl ring, or the furan ring system itself, allowing for the fine-tuning of the molecule's properties.

Modifications at the Carboxylic Acid Group (e.g., Amidation, Esterification)

The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, most notably amidation and esterification.

Amidation is a common modification to produce furan-2-carboxamides. The synthesis of these amides typically proceeds through the activation of the carboxylic acid. A standard method involves converting the carboxylic acid to its more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂). sci-hub.se This acyl chloride can then be reacted with a wide range of primary or secondary amines to form the corresponding amide. For example, 5-arylfuran-2-carbonyl chlorides have been used to synthesize various N-substituted furan-2-carboxamides. researchgate.net Another approach involves the use of coupling reagents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which facilitate the direct reaction between the carboxylic acid and an amine. theaspd.com

| Amine | Coupling Method | Product | Yield (%) | Reference |

|---|---|---|---|---|

| p-Fluoroaniline | TBTU, Triethylamine | N-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide | Data not specified | theaspd.com |

| 4-Bromoaniline | Acyl chloride, Et3N | N-(4-bromophenyl)furan-2-carboxamide | 94% | researchgate.net |

Esterification of 5-(4-Fluorophenyl)furan-2-carboxylic acid can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method. masterorganicchemistry.comchemguide.co.uk This is an equilibrium-driven reaction, and using a large excess of the alcohol can drive the reaction to completion. masterorganicchemistry.com Alternatively, the acyl chloride intermediate can be reacted with an alcohol to form the ester. More modern methods might involve the use of coupling agents or specialized catalysts. For instance, the synthesis of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate has been achieved through a Meerwein arylation of methyl 2-furoate, demonstrating the formation of the methyl ester. mdpi.com

| Alcohol | Method | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methanol | Meerwein arylation of methyl 2-furoate | Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate | Data not specified | mdpi.com |

| Ethanol | Fischer Esterification (general) | Ethyl 5-(4-Fluorophenyl)furan-2-carboxylate | Data not specified | masterorganicchemistry.comchemguide.co.uk |

| Various Alcohols | Reaction with CCl4 and iron catalysts | Alkyl esters of 5-acetyl-2-furan-carboxylic acid | 45-95% | researchgate.net |

Substitutions on the Phenyl Ring

Introducing additional substituents onto the phenyl ring of 5-(4-Fluorophenyl)furan-2-carboxylic acid is most commonly achieved by starting with an appropriately substituted precursor. For example, in a Meerwein arylation, an aniline with the desired substitution pattern would be used. Similarly, in a Suzuki coupling, a substituted phenylboronic acid would be employed.

Post-synthetic modification of the phenyl ring is less common but theoretically possible through electrophilic aromatic substitution reactions. However, the reactivity of the phenyl ring is influenced by the furan-2-carboxylic acid moiety. The furan ring is generally more susceptible to electrophilic attack than the benzene (B151609) ring. Furthermore, the existing fluorine atom is a deactivating but ortho-, para-directing group. Therefore, reactions such as nitration or halogenation would require carefully controlled conditions to achieve selective substitution on the phenyl ring without affecting the furan ring. For instance, the nitration of a fluorophenyl group has been demonstrated in the synthesis of ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate, though this is on a different heterocyclic system. researchgate.netresearchgate.net

Further Functionalization of the Furan Ring System

The furan ring in 5-(4-Fluorophenyl)furan-2-carboxylic acid is also amenable to further functionalization, primarily through electrophilic substitution reactions. The furan ring is electron-rich and generally more reactive towards electrophiles than benzene. researchgate.net In the parent compound, the 2 and 5 positions are substituted. The carboxylic acid group at position 2 is an electron-withdrawing group and will direct incoming electrophiles to the 4-position. The 4-fluorophenyl group at position 5 is also expected to influence the regioselectivity of the reaction.

Halogenation , such as bromination, is a common electrophilic substitution reaction for furans. The bromination of 2-furoic acid, for example, can lead to 5-bromofuran-2-carboxylic acid. nih.gov For 5-(4-Fluorophenyl)furan-2-carboxylic acid, bromination would be expected to occur at one of the vacant positions on the furan ring, likely the 4-position, under appropriate conditions.

Nitration of the furan ring can be achieved using various nitrating agents. A mixture of nitric acid and trifluoroacetic anhydride (B1165640) has been used for the direct nitration of a variety of five-membered heterocycles, including furans, affording mononitro derivatives. researchgate.net The application of such a method to 5-(4-Fluorophenyl)furan-2-carboxylic acid would likely result in the introduction of a nitro group at the 4-position of the furan ring.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 5 4 Fluorophenyl Furan 2 Carboxylic Acid Derivatives

Elucidation of the Structural Determinants for Biological Activity

Studies on related 5-phenylfuran-2-carboxylic acid derivatives have revealed that the planarity of the furan (B31954) and phenyl rings is a significant factor in their biological activity. This planarity is thought to facilitate π-π stacking interactions with aromatic amino acid residues in target proteins, a common feature in ligand-protein binding. The carboxylic acid group provides a crucial point of interaction, often forming salt bridges or strong hydrogen bonds with basic residues like arginine or lysine.

Impact of the 4-Fluorophenyl Group on Ligand-Target Recognition

The substitution pattern on the phenyl ring at the 5-position of the furan core plays a pivotal role in modulating the biological activity of these compounds. The 4-fluorophenyl group, in particular, has been shown to be advantageous in many instances, influencing both the pharmacokinetic and pharmacodynamic properties of the molecule.

Fluorine is a small, highly electronegative atom that can significantly alter the electronic properties of the phenyl ring. Its presence at the para-position can enhance binding affinity through several mechanisms. The strong electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid group, thereby affecting its ionization state at physiological pH and its ability to interact with target proteins. Furthermore, the fluorine atom can participate in favorable electrostatic interactions, including hydrogen bonds with suitable donor groups on the target protein.

Comparative studies with other halogen substituents at the para-position have provided further insights. For example, derivatives bearing a 4-chlorophenyl group have also demonstrated significant biological activity, suggesting that an electronegative substituent at this position is generally favorable. However, the specific properties of fluorine, such as its size and ability to form strong hydrogen bonds, often make it a preferred choice for optimizing ligand-target interactions.

Systematic Variation of Functional Groups and Their Influence on Pharmacological Profiles

Systematic modification of the functional groups on the 5-(4-Fluorophenyl)furan-2-carboxylic acid scaffold has been a key strategy in exploring the SAR of this class of compounds and in developing derivatives with improved pharmacological profiles. These modifications have targeted the carboxylic acid moiety, the furan ring, and the 4-fluorophenyl group.

Modifications of the Carboxylic Acid Group:

The carboxylic acid group is a primary site for modification. Esterification or amidation of the carboxylic acid can significantly alter the physicochemical properties of the molecule, such as its lipophilicity and ability to cross cell membranes. For example, converting the carboxylic acid to a methyl or ethyl ester can increase its lipophilicity, which may enhance its oral absorption and cell permeability.

Amide derivatives have also been extensively explored. The synthesis of various carboxamides allows for the introduction of a wide range of substituents, providing opportunities to fine-tune the biological activity. For instance, reaction with different amines can introduce additional functional groups that can engage in specific interactions with the target protein, potentially leading to increased potency and selectivity.

Bioisosteric Replacements for the Carboxylic Acid Group:

In some cases, the carboxylic acid group can be associated with undesirable properties, such as poor metabolic stability or toxicity. To address this, medicinal chemists have investigated the use of carboxylic acid bioisosteres, which are functional groups that mimic the steric and electronic properties of a carboxylic acid but have different physicochemical characteristics. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acyl sulfonamides. These replacements can maintain or even improve the desired biological activity while mitigating the drawbacks associated with the carboxylic acid moiety.

Substitutions on the Furan and Phenyl Rings:

While this article focuses on derivatives of 5-(4-Fluorophenyl)furan-2-carboxylic acid, it is noteworthy that modifications to the furan and phenyl rings have also been explored in related series. The introduction of small alkyl or alkoxy groups on the furan ring can influence the molecule's conformation and interaction with the target. Similarly, altering the substitution pattern on the phenyl ring beyond the 4-fluoro position can lead to significant changes in activity, further highlighting the importance of this part of the molecule in ligand-target recognition.

The following table summarizes the impact of systematic variations on the pharmacological profiles of 5-aryl-furan-2-carboxylic acid derivatives, providing a basis for understanding the potential effects of similar modifications on the 5-(4-Fluorophenyl)furan-2-carboxylic acid scaffold.

| Modification | Effect on Physicochemical Properties | Impact on Pharmacological Profile |

| Esterification of Carboxylic Acid | Increased lipophilicity | Enhanced cell permeability and oral absorption |

| Amidation of Carboxylic Acid | Introduction of diverse substituents, altered H-bonding capacity | Potential for increased potency and selectivity |

| Bioisosteric Replacement of Carboxylic Acid | Varied acidity, lipophilicity, and metabolic stability | Improved pharmacokinetic properties, maintained or enhanced bioactivity |

| Substitution on Phenyl Ring | Altered electronic properties and steric bulk | Modulation of binding affinity and selectivity |

Identification of Key Pharmacophoric Elements for Diverse Bioactivities

Through extensive SAR and SPR studies, key pharmacophoric elements have been identified that are crucial for the diverse biological activities of 5-(4-Fluorophenyl)furan-2-carboxylic acid derivatives. A pharmacophore is the three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity.

The essential pharmacophoric features for this class of compounds generally include:

An Aromatic Ring System: The 5-(4-fluorophenyl)furan moiety serves as a critical hydrophobic component that engages in van der Waals and π-π stacking interactions with the target protein.

A Hydrogen Bond Acceptor/Donor: The carboxylic acid group, or its bioisostere, is a key element for forming strong hydrogen bonds or salt bridges, which are often essential for anchoring the molecule in the active site.

A Halogen Bond Donor: The fluorine atom on the phenyl ring can act as a halogen bond donor, a type of non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding.

A Planar Core: The relatively planar arrangement of the furan and phenyl rings is important for fitting into the often-planar binding sites of enzymes and receptors.

The specific arrangement and interplay of these pharmacophoric elements determine the compound's affinity and selectivity for a particular biological target. For example, in the context of anticancer agents, the pharmacophore must be complementary to the binding site of a specific protein involved in cancer cell proliferation, such as a kinase or a transcription factor. Similarly, for antimicrobial activity, the pharmacophore must interact effectively with a target that is essential for the survival of the microorganism.

The following table outlines the key pharmacophoric elements and their contributions to the biological activities of 5-aryl-furan-2-carboxylic acid derivatives, which is instructive for understanding the pharmacophore of the 5-(4-Fluorophenyl) derivative.

| Pharmacophoric Element | Contribution to Biological Activity |

| 5-Aryl Group | Hydrophobic interactions, π-π stacking, potential for halogen bonding |

| Furan Ring | Planar scaffold, hydrophobic interactions |

| 2-Carboxylic Acid/Bioisostere | Hydrogen bonding, salt bridge formation, anchoring to the target |

| Overall Molecular Shape | Complementarity to the binding site of the biological target |

Biological Evaluation and Pharmacological Profiling of 5 4 Fluorophenyl Furan 2 Carboxylic Acid and Its Analogs

In Vitro Assessment of Biological Activities

The versatility of the 5-phenylfuran-2-carboxylic acid scaffold has prompted extensive in vitro evaluation to determine its biological activities. Researchers have synthesized numerous analogs and derivatives to explore their efficacy against microbes, cancer cell lines, and inflammatory pathways.

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)

Derivatives of 5-arylfuran-2-carboxylic acid have been a focal point of antimicrobial research. The furan (B31954) nucleus is a key component in many compounds exhibiting therapeutic efficacy, inspiring the development of novel antimicrobial agents to combat microbial resistance. researchgate.net

Studies on morpholides and thiomorpholides of 5-arylfuran-2-carboxylic acids have shown varied antimicrobial activity depending on the substituent. While many 4-(5-aryl-2-furoyl)morpholines did not show high activity, certain compounds demonstrated notable antifungal properties. For instance, a derivative containing a nitro group exhibited high activity against Cryptococcus neoformans ATCC 208821. pensoft.net

Other research has explored different analogs, such as 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives, which were screened for activity against a panel of bacteria and fungi. researchgate.net Similarly, derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol have been investigated. While all tested compounds in one study showed moderate activity, the introduction of specific radicals, like isopropyl and isobutyl groups in the ester structure, led to a significant increase in activity against Staphylococcus aureus ATCC 25923. zsmu.edu.ua The most sensitive strain in this study was S. aureus. zsmu.edu.ua

Another class of compounds, 5-nitrofuran derivatives, has also been synthesized and tested for antifungal activity against various yeast and fungal species. mdpi.com The antimicrobial action of such nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group within the microbial cell. researchgate.net

Table 1: Selected Antimicrobial Activity of 5-Phenylfuran-2-carboxylic Acid Analogs

| Compound Class | Test Organism | Activity Noted |

|---|---|---|

| 4-(5-Aryl-2-furoyl)morpholines | Cryptococcus neoformans | High antifungal activity with nitro group substituent. pensoft.net |

| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol esters | Staphylococcus aureus | Sharp increase in activity with isopropyl and isobutyl radicals. zsmu.edu.ua |

| 5-Nitrofuran derivatives | Various Candida species | Moderate to resistant, depending on the derivative. mdpi.com |

Anticancer Activity in Cell Lines

The anticancer potential of furan-containing compounds has been extensively investigated. A notable analog, 5-(4-chlorophenyl)furan, has been used as a scaffold to develop potent antitumor agents. nih.gov

One study focused on synthesizing derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid. These compounds exhibited moderate to strong antiproliferative activity in a dose-dependent manner in two different human leukemia cell lines. nih.gov The presence of electron-donating groups on the thiazolidinone moiety was found to be important for their anticancer properties. nih.gov

Another series of novel 5-(4-chlorophenyl)furan derivatives, including isoxazoline, pyrazoline, and pyridine (B92270) derivatives, displayed potent to moderate antitumor activity against the leukemia SR cell line. nih.govnih.gov Several of these compounds were found to be more potent than the established anticancer agent colchicine (B1669291), with IC50 values as low as 0.05 μM. nih.govnih.gov

Furthermore, a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed significant anticancer activity against various cancer cell lines. mdpi.com The most sensitive cell line to one of the tested compounds was the CNS cancer cell line SNB-75. mdpi.com

Table 2: In Vitro Anticancer Activity of 5-Phenylfuran Analogs

| Compound Series | Cell Line | Key Findings | IC50 Values |

|---|---|---|---|

| 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives | Human Leukemia | Moderate to strong antiproliferative activity. nih.gov | Not specified |

| 5-(4-chlorophenyl)furan-based pyrazoline and pyridine derivatives | Leukemia SR | More potent than colchicine. nih.govnih.gov | 0.05 - 0.09 μM |

Anti-inflammatory and Anti-allergic Modulatory Effects

The furan nucleus is present in a wide range of biologically active compounds, including those with anti-inflammatory properties. nih.gov Research has shown that various substituted furan derivatives possess significant anti-inflammatory activity. nih.gov

For example, a study on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which is structurally related to the core subject, demonstrated anti-inflammatory effects. mdpi.com Similarly, other research efforts have concluded that certain synthesized furan derivatives exhibit significant analgesic and anti-inflammatory effects, with the inhibition of cyclooxygenase (COX) considered as a potential mechanism of action. cardiosomatics.ru Psoralens, which are furocoumarins, are another class of furan-containing compounds known for a wide spectrum of biological activities. semanticscholar.org

Other Targeted Biological Pathways and Enzymatic Inhibition

Beyond broad antimicrobial and anticancer effects, specific molecular targets for 5-phenylfuran-2-carboxylic acid analogs have been identified.

One area of focus has been the inhibition of phosphodiesterase type 4 (PDE4), an important enzyme in inflammatory pathways. A series of 5-phenyl-2-furan derivatives were designed and synthesized as PDE4 inhibitors. One compound, in particular, exhibited a lower IC50 value (1.4 μM) against PDE4 than the reference drug rolipram (B1679513) (2.0 μM) in an in vitro enzyme assay. sci-hub.se

In the context of infectious diseases, 5-phenyl-furan-2-carboxylic acids have been identified as potential therapeutics for tuberculosis. mdpi.com They act by targeting the siderophore-mediated acquisition of iron in Mycobacterium tuberculosis. Specifically, they function as inhibitors of the salicylate (B1505791) synthase MbtI, an enzyme crucial for the biosynthesis of siderophores. mdpi.com

Additionally, furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their inhibitory activity against Protein Tyrosine Kinases (PTKs), which are critical enzymes in cellular signaling pathways. mdpi.com

In Vivo Efficacy Studies in Relevant Disease Models

While much of the research is at the in vitro stage, some studies have progressed to evaluating the efficacy of these compounds in animal models.

The aforementioned PDE4 inhibitor, which showed potent in vitro activity, also displayed good in vivo activity in animal models of asthma/COPD and sepsis induced by lipopolysaccharide (LPS). sci-hub.se It demonstrated better inhibition of LPS-induced neutrophilia (42.1%) compared to the positive control rolipram (36.8%). sci-hub.se

In the realm of anti-inflammatory research, the pyrrole derivative 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid was assessed for its activity in a carrageenan-induced paw edema model in Wistar rats, a common in vivo model for acute inflammation. mdpi.com

Mechanistic Insights into Biological Action

Understanding the mechanism of action is crucial for drug development. For the anticancer 5-(4-chlorophenyl)furan derivatives, the primary mechanism has been identified as the inhibition of tubulin polymerization. nih.govnih.gov By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, which is essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis, or programmed cell death. nih.govnih.gov

For the antibacterial 5-phenyl-furan-2-carboxylic acid analogs targeting tuberculosis, the mechanism involves inhibiting iron acquisition by the bacteria. By blocking the MbtI enzyme, they prevent the synthesis of siderophores, which are molecules essential for scavenging iron, a critical nutrient for bacterial survival and pathogenesis. mdpi.com

The anti-inflammatory effects of some furan derivatives are thought to stem from the inhibition of enzymes like COX and PDE4. cardiosomatics.rusci-hub.se Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which has a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory cells. sci-hub.se

Identification and Validation of Molecular Targets

Research into the biological activities of 5-phenyl-furan-2-carboxylic acid derivatives has led to the identification of several potential molecular targets. While direct studies on 5-(4-Fluorophenyl)furan-2-carboxylic acid are limited in publicly available literature, extensive research on its close analogs provides strong evidence for its likely molecular targets. Two primary targets that have been identified and validated for this class of compounds are Mycobacterium tuberculosis salicylate synthase (MbtI) and phosphodiesterase 4 (PDE4).

Mycobacterium tuberculosis Salicylate Synthase (MbtI): A significant body of research has focused on 5-phenyl-furan-2-carboxylic acids as innovative antitubercular agents that target the iron acquisition machinery of Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net MbtI is a crucial enzyme in the biosynthesis of siderophores, which are essential for Mtb to scavenge iron from the host environment. nih.gov Inhibition of MbtI disrupts this process, thereby impeding the bacterium's survival and virulence. researchgate.net Analogs such as 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid and 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid have demonstrated potent inhibitory activity against MbtI. nih.govmdpi.com Given the structural similarity, 5-(4-Fluorophenyl)furan-2-carboxylic acid is a strong candidate for MbtI inhibition. The validation of MbtI as a target is underscored by its absence in humans, suggesting a favorable selectivity profile for potential therapeutics. nih.gov

Phosphodiesterase 4 (PDE4): A separate line of investigation has identified certain 5-phenyl-2-furan derivatives as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. nih.gov PDE4 catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators. sci-hub.se A study on various phenyl-substituted furan carboxylic acid derivatives demonstrated their ability to inhibit PDE4B and block the release of tumor necrosis factor-alpha (TNF-α). nih.gov This suggests that 5-(4-Fluorophenyl)furan-2-carboxylic acid may also possess anti-inflammatory properties through the inhibition of PDE4.

The following table summarizes the inhibitory activities of various 5-phenyl-furan-2-carboxylic acid analogs against their identified molecular targets.

| Compound | Target | IC50 (µM) | Reference |

| 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid | MbtI | 11.2 | nih.gov |

| 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid | MbtI | ~18 | mdpi.com |

| 5-(3-carboxyphenyl)furan-2-carboxylic acid | MbtI | - | nih.gov |

| Compound 5j (a methoxy-substituted analog) | PDE4B | 1.4 | nih.gov |

Detailed Ligand-Target Interaction Analysis

The interaction between 5-phenyl-furan-2-carboxylic acid derivatives and their molecular targets has been elucidated through structural biology and molecular modeling studies, primarily focusing on MbtI.

Interactions with MbtI: Co-crystal structures of MbtI in complex with 5-phenylfuran-2-carboxylic acid analogs have provided detailed insights into their binding mode. nih.govmdpi.com These studies reveal that the furan-2-carboxylic acid moiety is crucial for binding within the active site of the enzyme. The carboxylic acid group typically forms key hydrogen bonds with active site residues, while the furan ring and the phenyl ring engage in hydrophobic and van der Waals interactions. mdpi.com

Molecular docking studies of a methoxy-substituted analog with PDE4B suggested that the methoxy (B1213986) group on the phenyl ring interacts favorably with the metal-binding pocket of the enzyme, which contributes to its inhibitory activity. nih.gov It can be inferred that the fluorine atom of 5-(4-Fluorophenyl)furan-2-carboxylic acid, with its electronegative nature, would likely influence the electronic properties of the phenyl ring and could participate in specific interactions, such as halogen bonding or dipole-dipole interactions, with the amino acid residues in the active site of its target protein.

Downstream Cellular and Biochemical Pathway Modulation

The inhibition of molecular targets by 5-(4-Fluorophenyl)furan-2-carboxylic acid and its analogs is expected to trigger a cascade of downstream cellular and biochemical events.

Modulation of Mycobacterial Iron Metabolism: By inhibiting MbtI, these compounds directly interfere with the siderophore biosynthesis pathway in Mycobacterium tuberculosis. researchgate.net This leads to a reduction in the production of mycobactins, the bacterium's primary siderophores. researchgate.net The consequence of this is impaired iron uptake, which is critical for various cellular processes, including DNA replication, respiration, and defense against oxidative stress. Ultimately, the disruption of iron homeostasis leads to a bacteriostatic or bactericidal effect, as demonstrated by the antimycobacterial activity of potent MbtI inhibitors. nih.govmdpi.com

Modulation of Inflammatory Pathways: In the context of PDE4 inhibition, the primary downstream effect is the elevation of intracellular cAMP levels. sci-hub.se This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates and regulates various downstream targets. A key consequence is the suppression of the production and release of pro-inflammatory cytokines, such as TNF-α, and other inflammatory mediators from immune cells. sci-hub.se This anti-inflammatory effect has been observed with PDE4-inhibiting furan derivatives and suggests a potential therapeutic application in inflammatory conditions. nih.gov

The following table outlines the key molecular targets and the resulting downstream pathway modulation for the 5-phenyl-furan-2-carboxylic acid class of compounds.

| Molecular Target | Downstream Pathway Modulated | Cellular/Biochemical Consequence |

| Mycobacterium tuberculosis Salicylate Synthase (MbtI) | Siderophore Biosynthesis | Inhibition of mycobactin (B74219) production, impaired iron acquisition by Mtb, leading to antimycobacterial activity. researchgate.net |

| Phosphodiesterase 4 (PDE4) | cAMP Signaling Pathway | Increased intracellular cAMP levels, suppression of pro-inflammatory cytokine (e.g., TNF-α) release, leading to anti-inflammatory effects. sci-hub.se |

Computational Chemistry Approaches in the Study of 5 4 Fluorophenyl Furan 2 Carboxylic Acid

Molecular Docking and Virtual Screening for Target Identification and Binding Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a specific target, typically a protein receptor. This method involves placing the ligand, in this case, 5-(4-Fluorophenyl)furan-2-carboxylic acid, into the binding site of a protein and evaluating the feasibility of the complex using a scoring function. The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable interaction.

For 5-(4-Fluorophenyl)furan-2-carboxylic acid, key structural features dictate its potential interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming crucial electrostatic interactions with polar amino acid residues (e.g., Arginine, Lysine, Histidine) in a binding pocket. The furan (B31954) and phenyl rings provide a rigid scaffold and can engage in hydrophobic and π-π stacking interactions with aromatic residues like Tyrosine, Phenylalanine, and Tryptophan. The fluorine atom on the phenyl ring can further modulate electronic properties and participate in halogen bonding or other specific interactions.

Virtual screening leverages molecular docking on a massive scale. In this process, large libraries of compounds are computationally docked against a target protein to identify potential "hits" that are predicted to bind with high affinity. A library containing furan derivatives or compounds similar to 5-(4-Fluorophenyl)furan-2-carboxylic acid could be screened against various disease-relevant targets, such as enzymes or receptors, to identify novel therapeutic applications. For instance, studies on similar phenyl-substituted furan derivatives have used docking to predict binding to targets like phosphodiesterase type 4 (PDE4B), highlighting key interactions within the enzyme's metal-binding pocket nih.gov.

Table 1: Example Docking Scores of Furan Derivatives Against Various Protein Targets

| Compound Class | Protein Target | Representative Docking Score (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| Furan-1,3,4-oxadiazole Derivatives | Human Tyrosinase (hTYR) | -13.30 | Interactions with catalytic site residues |

| Furan-1,3,4-oxadiazole Derivatives | Human Tyrosinase-Related Protein-1 (hTYRP1) | -11.55 | Binding within the active site pocket |

| N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide | Cyclooxygenase-2 (COX-2) | -7.89 | Hydrogen bonding, electrostatic, and hydrophobic interactions |

Note: This table is illustrative and compiles data from studies on various furan derivatives to demonstrate the application and output of molecular docking studies. Scores are method-dependent and used for comparative purposes. nih.govmdpi.comresearchgate.netpreprints.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations apply the principles of classical mechanics to model the movements and interactions of atoms and molecules. By simulating the behavior of the 5-(4-Fluorophenyl)furan-2-carboxylic acid-protein complex in a simulated physiological environment (including water and ions), researchers can assess the stability of the predicted binding pose.

Key insights gained from MD simulations include:

Conformational Stability: MD can reveal whether the ligand remains securely in the binding pocket or if it is unstable and drifts away. The root-mean-square deviation (RMSD) of the ligand's atoms is often calculated to quantify its movement from the initial docked pose. A stable, low RMSD suggests a stable binding mode.

Interaction Persistence: The simulation allows for the analysis of the persistence of specific interactions, such as hydrogen bonds, over time. A hydrogen bond that is maintained throughout the simulation is considered more significant than one that is transient.

Protein Flexibility: MD simulations account for the flexibility of the protein, showing how the binding site might adapt or "breathe" to accommodate the ligand. This can reveal induced-fit mechanisms that are not apparent from static docking.

Binding Free Energy Calculation: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating the scores from docking.

In studies of other furan-based inhibitors, MD simulations lasting for nanoseconds have been used to confirm the stability of docked complexes, ensuring that the identified compounds remain stable in the active sites of their target enzymes nih.govresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. To develop a QSAR model for derivatives of 5-(4-Fluorophenyl)furan-2-carboxylic acid, a set of analogous compounds with varying substituents would first need to be synthesized and tested for their biological activity (e.g., IC50 values) against a specific target.

Next, various physicochemical properties, known as molecular descriptors, are calculated for each compound. For the 5-(4-Fluorophenyl)furan-2-carboxylic acid scaffold, these descriptors could include:

Electronic Descriptors: Hammett constants (σ) to describe the electron-donating or -withdrawing nature of substituents on the phenyl ring.

Hydrophobic Descriptors: The partition coefficient (logP), which quantifies the molecule's lipophilicity.

Steric Descriptors: Parameters such as molar refractivity (MR) or Taft steric parameters (Es) that describe the size and shape of substituents.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that relates these descriptors to the observed biological activity. A robust QSAR model can then be used to predict the potency of new, unsynthesized derivatives, guiding chemists to prioritize the synthesis of compounds with the highest predicted activity. For example, a QSAR study on related compounds could reveal that increasing the hydrophobicity of the substituent at a certain position while maintaining an electron-withdrawing group on the phenyl ring leads to enhanced potency nih.gov.

Table 2: Hypothetical Descriptors for a QSAR Study of 5-(4-Substituted-phenyl)furan-2-carboxylic acid Derivatives

| Phenyl Substituent (X) | Hammett Constant (σp) | LogP (Calculated) | Molar Refractivity (MR) | Predicted Activity (Arbitrary Units) |

|---|---|---|---|---|

| -F (Fluorine) | 0.06 | 3.10 | 1.09 | 7.5 |

| -H (Hydrogen) | 0.00 | 3.01 | 1.03 | 7.2 |

| -Cl (Chlorine) | 0.23 | 3.56 | 6.03 | 8.1 |

| -CH3 (Methyl) | -0.17 | 3.42 | 5.65 | 6.8 |

Note: This table is hypothetical and for illustrative purposes to demonstrate the types of data used in a QSAR analysis. Predicted activity would be derived from a generated QSAR equation.

De Novo Drug Design and Fragment-Based Design Utilizing the 5-(4-Fluorophenyl)furan-2-carboxylic acid Scaffold

The 5-(4-Fluorophenyl)furan-2-carboxylic acid structure is well-suited for both fragment-based and de novo drug design approaches. The furan scaffold itself is recognized as a valuable starting point in medicinal chemistry due to its presence in numerous bioactive compounds ijabbr.comijabbr.com.

In Fragment-Based Drug Design (FBDD) , small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Once a fragment hit is identified and its binding mode is determined (often by X-ray crystallography), it is elaborated upon to create a more potent lead compound. The 5-(4-Fluorophenyl)furan-2-carboxylic acid molecule can be viewed in this context:

It could be identified as a "hit" from a fragment screen.

Alternatively, it could be the result of a "fragment growing" strategy, where a smaller piece, such as furan-2-carboxylic acid, was the initial hit. The 4-fluorophenyl group would then have been added to pick up additional favorable interactions in an adjacent pocket of the binding site.

The structure provides clear "growth vectors" for further optimization. New functional groups could be added to the phenyl ring or the furan ring to explore unoccupied regions of the target's binding site and improve affinity or selectivity nih.gov.

De Novo Drug Design involves building a novel ligand molecule directly within the binding site of a target protein. Computational algorithms place atoms or small functional groups in favorable positions within the pocket and then connect them to form a coherent molecular structure. The 5-(4-Fluorophenyl)furan-2-carboxylic acid scaffold, or its constituent parts (a furan ring, a carboxylic acid, a phenyl group), could serve as building blocks or templates in such a de novo design process to generate entirely new molecules tailored to the specific topology and chemical environment of a target's active site nih.gov.

Preclinical Pharmacokinetic and Toxicological Assessment of 5 4 Fluorophenyl Furan 2 Carboxylic Acid Analogs Admet Considerations

Absorption and Distribution Profiling

The processes of absorption and distribution are fundamental to a drug's ability to reach its target site of action in sufficient concentrations. Key parameters in this assessment include permeability across biological membranes and the extent of binding to plasma proteins.

In Vitro Permeability and Transport Studies

The permeability of a compound is a key determinant of its oral bioavailability. In vitro models, such as the Caco-2 cell permeability assay, are widely used to predict the intestinal absorption of drug candidates. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Table 1: General Classification of Intestinal Permeability based on Caco-2 Papp Values

| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |

|---|---|

| Low | < 1 |

| Moderate | 1 - 10 |

This table represents a general classification scheme used in the pharmaceutical industry.

For a compound like 5-(4-Fluorophenyl)furan-2-carboxylic acid, its physicochemical properties, such as lipophilicity and molecular size, would be significant factors influencing its permeability. The presence of both a lipophilic fluorophenyl group and a polar carboxylic acid moiety suggests that its permeability could be moderate. Further experimental studies are necessary to determine the precise permeability characteristics of this compound and its analogs.

Plasma Protein Binding Characterization

Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. The extent of plasma protein binding (PPB) is a critical parameter as it is generally the unbound fraction of the drug that is pharmacologically active and available for distribution and elimination.

Specific data on the plasma protein binding of 5-(4-Fluorophenyl)furan-2-carboxylic acid is not available. However, research on other furan (B31954) carboxylic acid derivatives provides some insight. For example, a study on 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, a furan dicarboxylic acid, demonstrated high-affinity binding to human serum albumin. nih.gov This suggests that furan carboxylic acid derivatives have the potential for significant plasma protein binding.

Table 2: Illustrative Plasma Protein Binding of an Analogous Furan Carboxylic Acid Derivative

| Compound | Protein | Binding Affinity (K₁) (M⁻¹) |

|---|

Data from a study on a furan dicarboxylic acid derivative, which may not be directly representative of 5-(4-Fluorophenyl)furan-2-carboxylic acid. nih.gov

High plasma protein binding can influence a drug's pharmacokinetic profile by reducing its apparent volume of distribution and clearance. The actual percentage of plasma protein binding for 5-(4-Fluorophenyl)furan-2-carboxylic acid and its analogs would need to be determined experimentally using techniques such as equilibrium dialysis or ultrafiltration.

Metabolic Stability and Biotransformation Pathways

The metabolism of a drug candidate significantly impacts its efficacy and safety. Understanding its metabolic stability and the enzymes involved is crucial.

Cytochrome P450 (CYP) Inhibition and Induction Profiling

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs. Inhibition or induction of these enzymes can lead to drug-drug interactions, altering the clearance of co-administered drugs and potentially leading to toxicity or loss of efficacy. Therefore, profiling the interaction of new chemical entities with key CYP isoforms is a standard part of preclinical assessment. The major human CYP isoforms involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov

While specific data on the CYP inhibition or induction potential of 5-(4-Fluorophenyl)furan-2-carboxylic acid is not available, it is a critical parameter to be evaluated. In vitro assays using human liver microsomes or recombinant CYP enzymes are typically employed to determine the half-maximal inhibitory concentration (IC₅₀) for each major isoform.

Table 3: Common Human Cytochrome P450 Isoforms and Their Significance in Drug Metabolism

| CYP Isoform | Approximate Contribution to Drug Metabolism |

|---|---|

| CYP3A4/5 | ~40-50% |

| CYP2D6 | ~20-30% |

| CYP2C9 | ~10-15% |

| CYP2C19 | ~5-10% |

This table provides a general overview of the contribution of major CYP isoforms to the metabolism of marketed drugs.

Identification of Major Metabolites and Conjugation Reactions

Identifying the major metabolic pathways and the resulting metabolites is essential for a comprehensive understanding of a drug's disposition and for assessing the potential for the formation of active or toxic metabolites. For furan-containing compounds, metabolism can involve both the furan ring and its substituents.

Studies on analogous compounds, such as 5-(hydroxymethyl)-2-furfural, have shown that the furan-2-carboxylic acid moiety can undergo significant metabolism. The primary metabolites of 5-(hydroxymethyl)-2-furoic acid, a related compound, are formed through conjugation reactions. nih.gov

One of the major metabolic pathways for carboxylic acids is conjugation with amino acids, particularly glycine (B1666218). For 5-(hydroxymethyl)-2-furoic acid, the major metabolite identified in human urine is N-(5-hydroxymethyl-2-furoyl)glycine. nih.gov This suggests that a likely metabolic pathway for 5-(4-Fluorophenyl)furan-2-carboxylic acid could be conjugation with glycine to form N-(5-(4-Fluorophenyl)-2-furoyl)glycine.

Other potential metabolic transformations could include hydroxylation of the phenyl ring or the furan ring, followed by further phase II conjugation reactions such as glucuronidation or sulfation.

Table 4: Potential Metabolites of 5-(4-Fluorophenyl)furan-2-carboxylic acid Based on Analogous Compounds

| Parent Compound | Potential Metabolic Reaction | Potential Metabolite |

|---|---|---|

| 5-(4-Fluorophenyl)furan-2-carboxylic acid | Glycine Conjugation | N-(5-(4-Fluorophenyl)-2-furoyl)glycine |

| 5-(4-Fluorophenyl)furan-2-carboxylic acid | Aromatic Hydroxylation | 5-(4-Fluoro-x-hydroxyphenyl)furan-2-carboxylic acid |

This table presents hypothetical metabolites based on known metabolic pathways for similar chemical structures.

Excretion Mechanisms and Routes of Elimination

The final step in the disposition of a drug and its metabolites is excretion from the body. The primary routes of excretion are renal (urine) and biliary (feces). The physicochemical properties of the parent drug and its metabolites will largely determine the predominant route of elimination.

For compounds with a carboxylic acid group, renal excretion is often a significant pathway. The high affinity of some furan carboxylic acid derivatives for albumin suggests that active tubular secretion might be involved in their renal elimination. nih.gov

Based on the metabolism of the analogous compound 5-(hydroxymethyl)-2-furfural, it is expected that the metabolites of 5-(4-Fluorophenyl)furan-2-carboxylic acid, such as the glycine conjugate, would be primarily excreted in the urine. nih.gov In a study of 5-(hydroxymethyl)-2-furfural, a significant portion of the administered dose was recovered in the urine as metabolites within 6 hours. nih.gov This indicates that for some furan derivatives, renal clearance is a rapid and efficient process.

Future Research Directions and Therapeutic Prospects for 5 4 Fluorophenyl Furan 2 Carboxylic Acid Derivatives

Strategies for Lead Optimization and Compound Development

The journey from a promising hit compound to a viable drug candidate is paved with meticulous optimization of its molecular structure to enhance efficacy, selectivity, and pharmacokinetic properties. For derivatives of 5-(4-Fluorophenyl)furan-2-carboxylic acid, several key strategies can be employed for effective lead optimization.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationships of 5-aryl-furan-2-carboxamide derivatives has proven fruitful in identifying potent antagonists for the urotensin-II receptor. nih.gov By systematically modifying substituents on the C-5 aryl ring, researchers have been able to significantly improve the inhibitory activity of these compounds. nih.gov This approach, which involves synthesizing and testing a series of analogues with varied functional groups, is crucial for understanding the key molecular features required for biological activity. For instance, the introduction of a 3,4-difluorophenyl group at the C-5 position of the furan (B31954) ring in a series of carboxamide derivatives resulted in a highly potent urotensin-II receptor antagonist with an IC50 value of 6 nM. nih.gov

Computational Modeling and Structure-Based Drug Design: In silico techniques are invaluable tools in modern drug discovery, offering insights that can guide the rational design of more effective molecules. Molecular docking studies, for example, can predict the binding orientation of a ligand within the active site of a target protein, allowing for the design of modifications that enhance binding affinity. This has been applied to 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans, where docking analysis guided the design of derivatives with improved anti-HIV-1 activity. nih.gov For 5-phenyl-furan-2-carboxylic acid derivatives targeting Mycobacterium tuberculosis, computational studies have been instrumental in understanding their mechanism of action. mdpi.com

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method for identifying novel starting points for drug discovery. drughunter.com It involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. drughunter.comlifechemicals.com Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. drughunter.com This approach could be applied to identify novel fragments that bind to targets of interest, which can then be incorporated into the 5-(4-Fluorophenyl)furan-2-carboxylic acid scaffold.

Below is a table summarizing key lead optimization strategies and their potential applications for 5-(4-Fluorophenyl)furan-2-carboxylic acid derivatives.

| Strategy | Description | Potential Application for 5-(4-Fluorophenyl)furan-2-carboxylic acid Derivatives |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to understand the relationship between structure and biological activity. | To identify key functional groups and substitution patterns that enhance potency and selectivity. |

| Computational Modeling | Use of computer simulations to predict how a drug molecule interacts with its target. | To guide the rational design of new derivatives with improved binding affinity and pharmacokinetic properties. |

| Bioisosteric Replacement | Substitution of a functional group with another that has similar properties to improve the drug-like characteristics of the molecule. | To replace the carboxylic acid group to enhance metabolic stability and oral bioavailability. |

| Fragment-Based Drug Discovery (FBDD) | Screening of small chemical fragments to identify building blocks for more potent lead compounds. | To discover novel interacting moieties that can be incorporated into the core scaffold to target new biological pathways. |

Exploration of Novel Therapeutic Applications Beyond Established Activities

While initial research has highlighted the potential of furan-based compounds in several therapeutic areas, a significant opportunity lies in exploring novel applications for derivatives of 5-(4-Fluorophenyl)furan-2-carboxylic acid.

Anticancer Activity: The furan scaffold is a component of several compounds with demonstrated anticancer properties. For instance, derivatives of 5-(4-chlorophenyl)furan have been synthesized and shown to inhibit tubulin polymerization, a key process in cell division, making them potential candidates for cancer therapy. nih.gov Further investigation into the anticancer potential of 5-(4-Fluorophenyl)furan-2-carboxylic acid derivatives against a broad range of cancer cell lines is warranted.

Antimicrobial Activity: The emergence of drug-resistant pathogens is a major global health threat, necessitating the discovery of new antimicrobial agents. 5-phenyl-furan-2-carboxylic acids have been identified as a promising class of therapeutics targeting iron acquisition in Mycobacterium tuberculosis. mdpi.com This suggests that derivatives of 5-(4-Fluorophenyl)furan-2-carboxylic acid could be explored for their activity against a wider range of bacteria and fungi.

Anti-inflammatory Properties: Chronic inflammation is a hallmark of many diseases. Furan-2-carboxamides have been investigated for their anti-inflammatory activity. ontosight.ai Given the structural similarities, derivatives of 5-(4-Fluorophenyl)furan-2-carboxylic acid could be evaluated in various models of inflammation to determine their potential as anti-inflammatory agents.

Cardiovascular Diseases: As mentioned, 5-aryl-furan-2-carboxamide derivatives have been developed as potent urotensin-II receptor antagonists. nih.gov Urotensin-II is a potent vasoconstrictor implicated in the pathophysiology of various cardiovascular diseases, including hypertension and heart failure. Further optimization of these compounds could lead to novel treatments for these conditions.

The following table outlines potential novel therapeutic applications for these derivatives.

| Therapeutic Area | Rationale | Potential Mechanism of Action |

| Oncology | Furan-containing compounds have shown anticancer properties. | Inhibition of tubulin polymerization, targeting cancer cell metabolism. |

| Infectious Diseases | 5-phenyl-furan-2-carboxylic acids are active against M. tuberculosis. | Inhibition of essential microbial pathways, such as iron acquisition. |

| Inflammation | Related furan-2-carboxamides exhibit anti-inflammatory effects. | Modulation of inflammatory signaling pathways. |

| Cardiovascular Disorders | 5-aryl-furan-2-carboxamides are potent urotensin-II receptor antagonists. | Blocking the vasoconstrictive effects of urotensin-II. |

Integration of Advanced Omics Technologies and High-Throughput Screening

The integration of cutting-edge technologies is essential to accelerate the drug discovery and development process for derivatives of 5-(4-Fluorophenyl)furan-2-carboxylic acid.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify those that modulate a specific biological target. This technology can be employed to screen diverse libraries of 5-(4-Fluorophenyl)furan-2-carboxylic acid derivatives against a wide array of targets, rapidly identifying promising hit compounds for further development.

Omics Technologies: Genomics, proteomics, and metabolomics, collectively known as "omics," provide a global view of the molecular changes within a biological system in response to a drug candidate. These technologies can be invaluable in:

Target Identification and Validation: Identifying the molecular targets of active compounds.

Mechanism of Action Studies: Elucidating the pathways through which a compound exerts its therapeutic effect.

Biomarker Discovery: Identifying molecular markers that can predict a patient's response to a particular drug.

For example, proteomics could be used to identify changes in protein expression in cancer cells treated with a 5-(4-Fluorophenyl)furan-2-carboxylic acid derivative, providing clues about its mechanism of action.

Considerations for Preclinical Development and Potential for Clinical Translation

The ultimate goal of any drug discovery program is to develop a safe and effective therapy for patients. The path from a promising lead compound to a clinically approved drug involves rigorous preclinical testing.

Pharmacokinetics and ADME/Tox Studies: A critical aspect of preclinical development is the evaluation of a compound's pharmacokinetic properties, which include its absorption, distribution, metabolism, and excretion (ADME). In silico ADME prediction tools can provide early insights into the potential drug-like properties of a compound. A study on a series of 5-aryl-furan-2-carboxamide derivatives as urotensin-II receptor antagonists found that the 3,4-difluorophenyl analog exhibited an acceptable pharmacokinetic profile, highlighting the importance of these assessments. nih.gov Furthermore, comprehensive toxicology (Tox) studies are essential to ensure the safety of a drug candidate before it can be administered to humans.

In Vivo Efficacy Models: Promising compounds identified in in vitro assays must be tested in relevant animal models of disease to evaluate their efficacy in a living organism. For example, anticancer derivatives would be tested in xenograft models, where human tumors are grown in immunocompromised mice.

Clinical Translation: The successful transition from preclinical studies to clinical trials depends on a comprehensive data package that demonstrates a compound's potential efficacy and safety. While there are currently no reports of 5-(4-Fluorophenyl)furan-2-carboxylic acid derivatives in clinical trials, the promising preclinical findings for related furan-based compounds suggest that this is a scaffold with the potential for future clinical development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-fluorophenyl)furan-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 4-fluorophenyl derivatives with furan-2-carboxylic acid precursors. Key steps include:

- Reagent Selection : Use of alkaline catalysts (e.g., NaOH or KCO) to promote nucleophilic substitution or coupling reactions .

- Purification : Recrystallization from ethanol or methanol to achieve >95% purity, as demonstrated in analogous furan-carboxylic acid syntheses .

- Yield Optimization : Reaction temperature (80–120°C) and solvent polarity (DMF or THF) significantly affect product formation .

Q. Which analytical techniques are critical for characterizing 5-(4-fluorophenyl)furan-2-carboxylic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the furan and fluorophenyl rings. For example, the fluorophenyl group shows distinct aromatic splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]: 235.06) .

- Infrared Spectroscopy (IR) : Identifies carboxylic acid (-COOH) stretching (~1700 cm) and furan ring vibrations (~1500 cm) .

Q. How can solubility challenges be addressed during experimental design?

- Methodological Answer :

- Solvent Screening : Propan-2-ol, ethanol, and DMSO are common solvents for furan-carboxylic acids. Propan-2-ol is preferred for recrystallization due to moderate polarity .

- Temperature Dependence : Solubility increases with temperature; pre-dissolution at 50–60°C improves homogeneity in aqueous buffers .

Advanced Research Questions

Q. What thermodynamic parameters govern the dissolution of 5-(4-fluorophenyl)furan-2-carboxylic acid in organic solvents?

- Methodological Answer :

- Enthalpy () and Entropy () : Calculated via temperature-dependent solubility studies. For structurally similar 5-nitrophenyl derivatives in propan-2-ol:

| Compound | (kJ/mol) | (J/mol·K) |

|---|---|---|

| 5-(4-nitrophenyl) derivative | 12.3 ± 0.5 | 45.2 ± 1.2 |

| 5-(3-nitrophenyl) derivative | 10.8 ± 0.4 | 38.7 ± 1.0 |

- Inference : The fluorophenyl substituent likely reduces compared to nitro groups due to lower polarity .

Q. How does 5-(4-fluorophenyl)furan-2-carboxylic acid modulate AMP-activated protein kinase (AMPK) activity?

- Methodological Answer :

- Mechanism : Acts as an indirect AMPK activator (IC ~10 µM) by altering cellular AMP/ATP ratios or binding allosteric sites. It does not directly activate the kinase domain .

- Experimental Validation :

- Cell-Based Assays : Measure phosphorylation of AMPK substrates (e.g., ACC1) via Western blot .

- Control Experiments : Co-treatment with AMPK inhibitors (e.g., Compound C) confirms specificity .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Validation : Ensure assays use physiologically relevant concentrations (1–50 µM) to avoid off-target effects .

- Cell Line Variability : Test across multiple lines (e.g., HEK293, HepG2) to account for differential AMPK isoform expression .

- Metabolic Profiling : Pair activity assays with metabolomics to confirm AMP/ATP ratio changes .

Q. What is the impact of fluorophenyl substitution on the compound’s chemical stability and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effect : The fluorine atom enhances electrophilic substitution resistance but increases carboxylic acid acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs .

- Oxidative Stability : Fluorine reduces susceptibility to oxidation at the furan ring, as shown in accelerated stability studies (40°C/75% RH for 28 days) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products